molecular formula C12H22N2 B13217596 3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane

3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B13217596
M. Wt: 194.32 g/mol
InChI Key: JECYQDMNKHHZFR-UHFFFAOYSA-N
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Description

3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[321]octane is a nitrogen-containing heterocyclic compound It features a bicyclic structure with an azetidine ring and an azabicyclo[321]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The azabicyclo[3.2.1]octane core is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H22N2

Molecular Weight

194.32 g/mol

IUPAC Name

3-[2-(azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C12H22N2/c1-5-14(6-1)7-4-10-8-11-2-3-12(9-10)13-11/h10-13H,1-9H2

InChI Key

JECYQDMNKHHZFR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CCC2CC3CCC(C2)N3

Origin of Product

United States

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